Cas no 67360-38-7 (Quinoline-7-carbonitrile)

Quinoline-7-carbonitrile 化学的及び物理的性質
名前と識別子
-
- Quinoline-7-carbonitrile
- 7-Cyanoquinoline
- 7-quinolinecarbonitrile
- 7-quinolinecarbonitrile(SALTDATA: FREE)
- Chinolin-7-carbonitril
- SB67775
- OZMHIFNNCZPJFS-UHFFFAOYSA-N
- FT-0762856
- AKOS000321686
- MFCD12028057
- SCHEMBL3843536
- DTXSID80625033
- AS-41065
- CS-0207738
- 67360-38-7
- 7-Cyanchinolin
- DB-082746
- STK505505
- ALBB-008693
-
- MDL: MFCD12028057
- インチ: InChI=1S/C10H6N2/c11-7-8-3-4-9-2-1-5-12-10(9)6-8/h1-6H
- InChIKey: OZMHIFNNCZPJFS-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=C(C=C(C=C2)C#N)N=C1
計算された属性
- せいみつぶんしりょう: 154.05300
- どういたいしつりょう: 154.053098200g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 203
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 36.7Ų
じっけんとくせい
- 密度みつど: 1.21±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 104 ºC
- ふってん: 323.7±15.0 ºC (760 Torr),
- フラッシュポイント: 115.5±5.6 ºC,
- ようかいど: 極微溶性(0.56 g/l)(25ºC)、
- PSA: 36.68000
- LogP: 2.10648
Quinoline-7-carbonitrile セキュリティ情報
Quinoline-7-carbonitrile 税関データ
- 税関コード:2933499090
- 税関データ:
中国税関番号:
2933499090概要:
2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Quinoline-7-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM111921-1g |
quinoline-7-carbonitrile |
67360-38-7 | 95% | 1g |
$482 | 2021-08-06 | |
Chemenu | CM111921-1g |
quinoline-7-carbonitrile |
67360-38-7 | 95% | 1g |
$*** | 2023-05-29 | |
abcr | AB469064-500 mg |
Quinoline-7-carbonitrile; min. 95% |
67360-38-7 | 500MG |
€373.00 | 2023-02-02 | ||
abcr | AB469064-1 g |
Quinoline-7-carbonitrile; min. 95% |
67360-38-7 | 1g |
€489.50 | 2023-07-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-331774-500 mg |
Quinoline-7-carbonitrile, |
67360-38-7 | 500MG |
¥3,384.00 | 2023-07-10 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 039767-1g |
Quinoline-7-carbonitrile |
67360-38-7 | 1g |
8045CNY | 2021-05-07 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSC440-250mg |
7-Quinolinecarbonitrile |
67360-38-7 | 95% | 250mg |
¥886.0 | 2024-04-17 | |
1PlusChem | 1P00FDLI-250mg |
7-Cyanoquinoline |
67360-38-7 | 95% | 250mg |
$300.00 | 2025-02-27 | |
Ambeed | A453386-250mg |
Quinoline-7-carbonitrile |
67360-38-7 | 95% | 250mg |
$134.0 | 2025-03-05 | |
TRC | E592373-2.5mg |
quinoline-7-carbonitrile |
67360-38-7 | 2.5mg |
$ 50.00 | 2022-06-02 |
Quinoline-7-carbonitrile 関連文献
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1. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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3. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
Quinoline-7-carbonitrileに関する追加情報
Recent Advances in Quinoline-7-carbonitrile (CAS: 67360-38-7) Research: A Comprehensive Review
Quinoline-7-carbonitrile (CAS: 67360-38-7) has emerged as a pivotal scaffold in medicinal chemistry and drug discovery due to its versatile pharmacological properties. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules targeting various diseases, including cancer, infectious diseases, and neurological disorders. This research briefing aims to provide an up-to-date overview of the latest advancements in the application and mechanistic studies of Quinoline-7-carbonitrile, focusing on its chemical properties, synthetic methodologies, and therapeutic potentials.
In the realm of synthetic chemistry, Quinoline-7-carbonitrile has been utilized as a building block for the development of novel heterocyclic compounds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the synthesis of quinoline-based kinase inhibitors, which showed promising activity against non-small cell lung cancer (NSCLC) cell lines. The study employed a multi-step synthetic route involving palladium-catalyzed cross-coupling reactions, underscoring the compound's adaptability in complex chemical transformations. Furthermore, the researchers identified that modifications at the 7-position of the quinoline ring significantly influenced the compound's binding affinity to target proteins.
Recent pharmacological investigations have expanded the understanding of Quinoline-7-carbonitrile's mechanism of action. A groundbreaking study in Bioorganic & Medicinal Chemistry Letters (2024) revealed its role as a potent inhibitor of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell proliferation and survival in various cancers. The study utilized molecular docking and in vitro assays to demonstrate that derivatives of Quinoline-7-carbonitrile exhibited nanomolar IC50 values against PI3Kα, with notable selectivity over other kinase isoforms. These findings suggest its potential as a lead compound for the development of targeted cancer therapies.
In addition to its anticancer properties, Quinoline-7-carbonitrile has shown promise in antimicrobial applications. A 2023 research article in Antimicrobial Agents and Chemotherapy reported the synthesis of novel quinoline-7-carbonitrile derivatives with potent activity against drug-resistant strains of Mycobacterium tuberculosis. The compounds demonstrated low cytotoxicity against mammalian cells, highlighting their potential as safer alternatives to existing tuberculosis treatments. Structural-activity relationship (SAR) studies indicated that the introduction of electron-withdrawing groups at specific positions enhanced both potency and metabolic stability.
The pharmacokinetic profile of Quinoline-7-carbonitrile derivatives has also been a focus of recent research. Advanced in silico modeling and in vivo studies have provided insights into their absorption, distribution, metabolism, and excretion (ADME) properties. A 2024 publication in Drug Metabolism and Disposition highlighted the improved oral bioavailability of certain derivatives, attributed to strategic structural modifications that reduced first-pass metabolism. These advancements are crucial for the transition of Quinoline-7-carbonitrile-based compounds from preclinical to clinical development stages.
Looking forward, the research community anticipates several key developments in Quinoline-7-carbonitrile applications. Ongoing clinical trials are evaluating its derivatives as potential treatments for Alzheimer's disease, leveraging its ability to cross the blood-brain barrier and modulate neuroinflammatory pathways. Additionally, nanotechnology approaches are being explored to enhance the targeted delivery of Quinoline-7-carbonitrile-based drugs, potentially reducing off-target effects and improving therapeutic outcomes. These multidisciplinary efforts underscore the compound's growing importance in modern drug discovery pipelines.
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